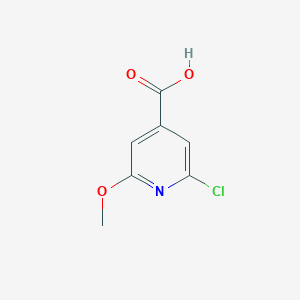

2-Chloro-6-methoxyisonicotinic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes Overview

2-Chloro-6-methoxyisonicotinic acid is synthesized through strategies that prioritize either sequential functionalization of pre-substituted precursors or late-stage modifications of halogenated intermediates. Key pathways include:

-

Chlorination of 6-Methoxyisonicotinic Acid

-

Nucleophilic Substitution on 2,6-Dichloroisonicotinic Acid

-

Directed Methoxylation and Chlorination from Citrazinic Acid

Each method balances regioselectivity, yield, and operational complexity, with industrial viability contingent on cost-effective purification and reagent availability.

Chlorination of 6-Methoxyisonicotinic Acid

Reaction Mechanism and Conditions

This route begins with 6-methoxyisonicotinic acid, where the methoxy group pre-installed at position 6 directs chlorination to position 2. The carboxylic acid group is often protected as an ethyl ester to prevent side reactions during chlorination .

Typical Procedure :

-

Esterification : 6-Methoxyisonicotinic acid is refluxed with ethanol and catalytic sulfuric acid (H₂SO₄) at 75°C for 24 hours, yielding the ethyl ester .

-

Chlorination : The ester undergoes chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at 80–100°C.

-

Deprotection : The ester is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide.

Key Data :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Esterification | H₂SO₄, EtOH | 75°C | 24 h | 86% |

| Chlorination | POCl₃ | 100°C | 6 h | 72% |

| Deprotection | NaOH (aq) | RT | 2 h | 95% |

Challenges

-

Regioselectivity : The methoxy group’s ortho/para-directing nature risks chlorination at position 4. Using bulky chlorinating agents or low temperatures minimizes this issue.

-

Purification : Residual POCl₃ necessitates careful neutralization and column chromatography.

Nucleophilic Substitution of 2,6-Dichloroisonicotinic Acid

Synthesis from Citrazinic Acid

Adapting the patented method for 2-chloroisonicotinic acid , this approach leverages 2,6-dichloroisonicotinic acid as an intermediate. The 6-chloro group is replaced by methoxy via nucleophilic aromatic substitution (NAS).

Procedure :

-

Chlorination : Citrazinic acid reacts with triphosgene and tetramethylammonium chloride ((CH₃)₄NCl) at 125–135°C for 10–12 hours to form 2,6-dichloroisonicotinic acid .

-

Methoxylation : NAS at position 6 is achieved using sodium methoxide (NaOMe) and a copper(I) catalyst in dimethylformamide (DMF) at 120°C for 8 hours.

Optimization Insights :

-

Catalyst : CuI enhances substitution efficiency by stabilizing the transition state.

-

Solvent : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction kinetics.

Yield Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Chlorination | Triphosgene, (CH₃)₄NCl | 130°C, 12 h | 78% |

| Methoxylation | NaOMe, CuI | 120°C, 8 h | 65% |

Limitations

-

Byproducts : Competing hydrolysis of the 2-chloro group occurs if moisture is present.

-

Cost : Triphosgene and CuI increase production expenses.

Directed Methoxylation and Chlorination from Citrazinic Acid

Sequential Functionalization

This route modifies the patented dechlorination strategy to introduce methoxy early in the synthesis:

-

Selective Methoxylation : Citrazinic acid’s 6-hydroxy group is methylated using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone.

-

Chlorination : The resulting 6-methoxy derivative is chlorinated at position 2 using SOCl₂.

Critical Parameters :

-

Methylation Efficiency : Excess CH₃I and prolonged reaction times (24 h) achieve >90% conversion.

-

Chlorination Specificity : SOCl₂ selectively targets position 2 due to the methoxy group’s steric and electronic effects.

Yield Comparison :

| Step | Reagents | Yield |

|---|---|---|

| Methylation | CH₃I, K₂CO₃ | 92% |

| Chlorination | SOCl₂ | 68% |

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Advantages | Disadvantages |

|---|---|---|

| Chlorination of 6-Methoxy Precursor | High regioselectivity | Multi-step protection/deprotection |

| NAS on Dichloro Intermediate | Scalable | High catalyst loadings |

| Directed Functionalization | Fewer steps | Limited commercial availability of citrazinic acid |

Industrial Considerations

-

Cost : Method 2’s reliance on triphosgene and CuI may hinder large-scale adoption.

-

Purification : Method 1’s esterification simplifies isolation but adds steps.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-6-methoxyisonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol or ethanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized forms such as carboxylates or aldehydes.

Reduction Products: Reduced forms such as alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Intermediate in Drug Synthesis

2-Chloro-6-methoxyisonicotinic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For example, it is utilized in the production of anti-inflammatory drugs and immunomodulators. The compound's structure allows it to undergo transformations that yield biologically active derivatives.

2. Immunomodulatory Agents

Research indicates that derivatives of this compound are being explored for their potential in treating autoimmune diseases and conditions associated with an activated immune system. These include rheumatoid arthritis, multiple sclerosis, and inflammatory bowel diseases .

3. Anticancer Research

Studies have suggested that certain derivatives of this compound may exhibit anticancer properties. By modifying the core structure, researchers are investigating its efficacy against various cancer types, focusing on mechanisms that inhibit tumor growth and metastasis .

Case Study 1: Synthesis of Immunomodulatory Agents

A study detailed the synthesis of pyridine derivatives from this compound aimed at developing new immunomodulatory agents. The synthesized compounds demonstrated significant activity against autoimmune disorders in preclinical models .

Case Study 2: Anticancer Activity

Another research project focused on modifying the structure of this compound to enhance its anticancer properties. The modified compounds were tested on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-methoxyisonicotinic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivative used .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2-Chloro-6-methoxypyridine-4-carboxylic acid

- CAS Number : 15855-06-8

- Molecular Formula: C₇H₆ClNO₃

- Molecular Weight : 187.58 g/mol

- Key Structural Features : A pyridine ring substituted with a chlorine atom at position 2, a methoxy group at position 6, and a carboxylic acid group at position 4 (Figure 1).

Synthesis :

2-Chloro-6-methoxyisonicotinic acid is synthesized from 2,6-dichloroisonicotinic acid via nucleophilic substitution. For example:

- Reaction with sodium hydride (NaH) in methanol replaces the 6-chloro group with methoxy, yielding the product in 78% yield .

- Alternative methods involve potassium tert-butoxide in THF with methanol, achieving moderate yields (e.g., 33% in one protocol) .

Comparison with Structural Analogs

Substituent Variations in the Pyridine Ring

Table 1: Key Analogs of this compound

Pharmacological and Industrial Relevance

- Receptor Selectivity : The methoxy group in this compound enhances binding to nAChR subtypes compared to ethoxy or isopropoxy analogs, as seen in cytisine derivatives .

- Solubility and Bioavailability: Dimethylamino variant (CAS 56836-19-2) offers improved water solubility, making it suitable for injectable formulations . Benzyloxy analog (CAS 182483-63-2) is more lipophilic, favoring blood-brain barrier penetration .

Thermal Stability : Methoxy and ethoxy derivatives exhibit higher thermal stability compared to hydroxylated analogs (e.g., 6-hydroxynicotinic acid), which are prone to decomposition .

Actividad Biológica

2-Chloro-6-methoxyisonicotinic acid is a derivative of isonicotinic acid, which has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chlorine atom at the 2-position and a methoxy group at the 6-position on the isonicotinic acid structure. The unique combination of these substituents may confer distinct biological properties, making it a subject of interest for various therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes and interfere with cellular pathways, leading to various biological effects. For instance, it may act as an inhibitor of protein kinases, which play crucial roles in cell signaling and proliferation. Understanding the precise mechanisms requires further detailed studies to elucidate the molecular targets and pathways involved .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anticancer Properties : There is evidence supporting its role as an anticancer agent, particularly through mechanisms involving apoptosis induction and cell cycle regulation.

- Immunomodulatory Effects : The compound may modulate immune responses, affecting the activity of T- and B-lymphocytes without significantly impacting their maturation or expansion .

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on various derivatives of isonicotinic acid demonstrated that this compound had significant inhibitory effects against certain pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antibiotics.

- Cancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in breast cancer cells .

- Immunomodulation : Research involving animal models indicated that administration of this compound led to a reduction in circulating lymphocytes, suggesting its potential use in treating autoimmune conditions or enhancing graft survival in transplant settings.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Isonicotinic Acid | Antitubercular | Inhibition of mycobacterial growth |

| 2-Chloroisonicotinic Acid | Moderate antimicrobial activity | Enzyme inhibition |

| This compound | Antimicrobial, anticancer, immunomodulatory | Multi-target interactions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-6-methoxyisonicotinic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically begins with 2,6-dichloroisonicotinic acid, where selective substitution of the 6-chloro group with methoxy is achieved using methanol and thionyl chloride under reflux. A reported yield of 33% was achieved under these conditions . Optimization strategies include:

- Temperature control : Maintaining 0–20°C during thionyl chloride addition to minimize side reactions .

- Solvent selection : Using toluene or dichloromethane to enhance reagent solubility and reaction homogeneity .

- Catalytic additives : Introducing DMF as a catalyst in esterification steps to accelerate acyl chloride formation . Advanced purification techniques (e.g., recrystallization) and continuous flow reactors may further improve yield and purity .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Key safety measures include:

- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, particularly during reactions involving chlorinating agents like thionyl chloride .

- Emergency protocols : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

- Waste disposal : Collecting reaction byproducts in sealed containers to prevent environmental contamination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- UPLC-MS : Provides accurate molecular weight confirmation (e.g., m/z 243.2 [M+H]+) and purity assessment .

- IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- NMR : Resolves substituent positions on the pyridine ring (e.g., methoxy at δ 3.9–4.1 ppm, aromatic protons at δ 6.5–7.5 ppm) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing chlorine and electron-donating methoxy group create a polarized pyridine ring, facilitating nucleophilic aromatic substitution at the 2-position. For example:

- Buchwald-Hartwig amination : Methoxy groups stabilize intermediates, enabling Pd-catalyzed coupling with amines .

- Suzuki-Miyaura reactions : The chloro substituent acts as a leaving group for palladium-mediated aryl-aryl bond formation . Computational studies (e.g., DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of derivatives?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : The carboxylic acid group may exist in equilibrium with its deprotonated form, altering peak splitting .

- Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) influence chemical shifts; consistent solvent use is critical .

- Impurity interference : Side products from incomplete reactions (e.g., esterification) require HPLC purification before analysis .

Q. What strategies enhance the bioactivity profile of this compound in medicinal chemistry?

Functionalization approaches include:

- Esterification : Converting the carboxylic acid to methyl esters improves cell permeability (e.g., using K₂CO₃/MeI in DMF) .

- Amide formation : Coupling with amines via EDCI/HOBt to create prodrugs with targeted delivery .

- Borane reduction : Synthesizing alcohol derivatives for probing hydrogen-bonding interactions in enzyme binding . Biological assays (e.g., kinase inhibition or antimicrobial activity screens) should guide iterative structural optimization .

Q. Methodological Notes

- Yield optimization : Compare batch vs. flow reactors to address scalability challenges in multi-step syntheses .

- Data validation : Cross-reference spectral data with computational models (e.g., Gaussian calculations for NMR) to confirm assignments .

- Contradiction analysis : Systematically vary reaction parameters (e.g., temperature, stoichiometry) to identify critical factors in yield disparities .

Propiedades

IUPAC Name |

2-chloro-6-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-6-3-4(7(10)11)2-5(8)9-6/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQBTHQTVJMCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381948 | |

| Record name | 2-CHLORO-6-METHOXYISONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15855-06-8 | |

| Record name | 2-CHLORO-6-METHOXYISONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxypyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.